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molecular formula C15H12O2 B8813737 2,3-Diphenylacrylic acid

2,3-Diphenylacrylic acid

Cat. No. B8813737
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07763657B2

Procedure details

Phenyl acetic acid (1.94 g, 14.24 mmol) and benzaldehyde (1.491 g, 14.05 mmol), TEA (5 ml) and acetic anhydride (5 ml) were reacted to give 2,3-diphenyl-acrylic acid as similar procedure.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
1.491 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(OC(=O)C)(=O)C>>[C:1]1([C:7](=[CH:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
1.491 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
TEA
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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